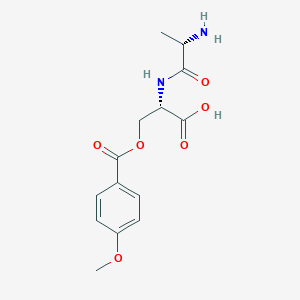![molecular formula C16H14O2 B15172430 Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate CAS No. 918117-61-0](/img/structure/B15172430.png)
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring attached to a but-3-enoate moiety through a methylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate typically involves the condensation of naphthalene-1-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1-ketone.
Reduction: Formation of methyl 2-[(naphthalen-1-yl)methyl]but-3-en-1-ol or methyl 2-[(naphthalen-1-yl)methyl]butanoate.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the naphthalene ring.
Applications De Recherche Scientifique
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(naphthalen-2-yl)acetate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(Prop-2-yn-1-yloxy)naphthalene
Uniqueness
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate is unique due to its specific structural features, such as the presence of a methylidene linkage and a but-3-enoate moiety
Propriétés
Numéro CAS |
918117-61-0 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
methyl 2-(naphthalen-1-ylmethylidene)but-3-enoate |
InChI |
InChI=1S/C16H14O2/c1-3-12(16(17)18-2)11-14-9-6-8-13-7-4-5-10-15(13)14/h3-11H,1H2,2H3 |
Clé InChI |
DKNYOXFUFWNHEN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


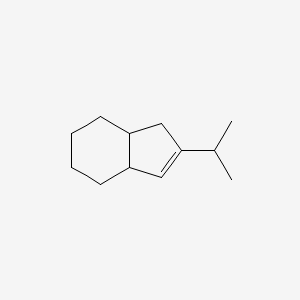
![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)
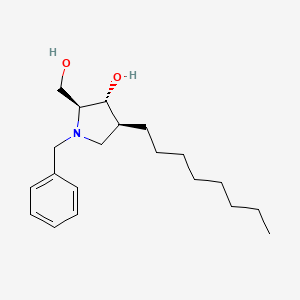

![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)
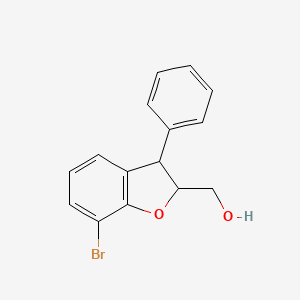
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)
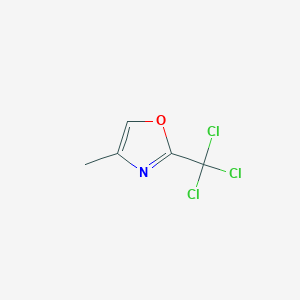
![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
